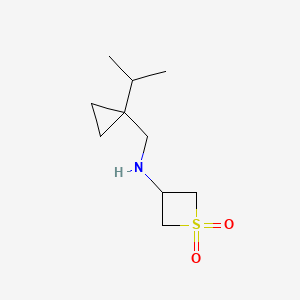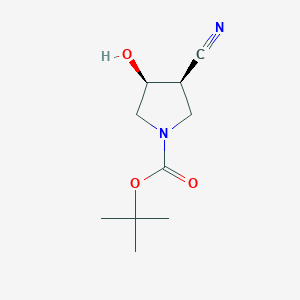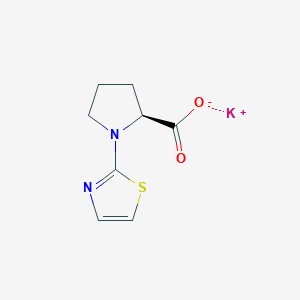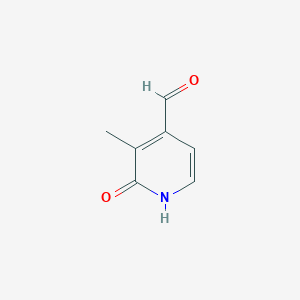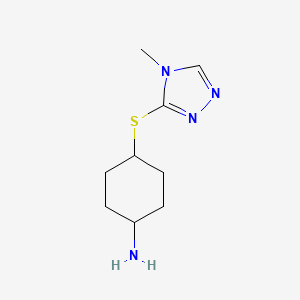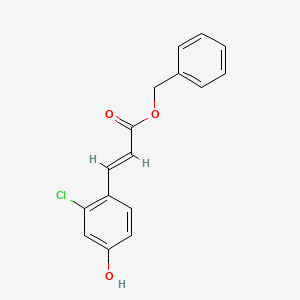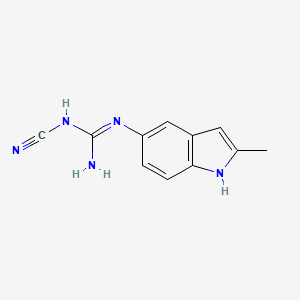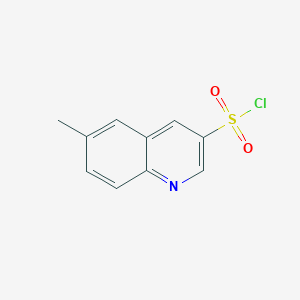
6-Methylquinoline-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound is characterized by a quinoline ring substituted with a methyl group at the 6th position and a sulfonyl chloride group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Methylquinoline-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.
Cyclization: Catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Catalysts such as palladium and other transition metals may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
6-Methylquinoline-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methylquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the quinoline moiety into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar structure but without the sulfonyl chloride group.
6-Methylquinoline: Similar structure but lacks the sulfonyl chloride group.
3-Sulfonylquinoline: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
6-Methylquinoline-3-sulfonyl chloride is unique due to the presence of both the methyl group at the 6th position and the sulfonyl chloride group at the 3rd position. This combination imparts specific reactivity and properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C10H8ClNO2S |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
6-methylquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-10-8(4-7)5-9(6-12-10)15(11,13)14/h2-6H,1H3 |
InChI-Schlüssel |
RPAOZYXHRPNPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CN=C2C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

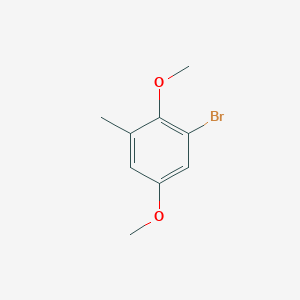
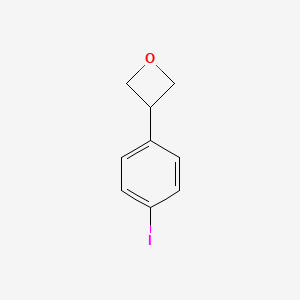
![Benzo[f]cinnoline](/img/structure/B12954418.png)

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
